molecular formula C15H29NO2Si B13472487 1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

Cat. No.: B13472487
M. Wt: 283.48 g/mol
InChI Key: WRHXONWGCQGOOZ-UHFFFAOYSA-N
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Description

1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a spirocyclic compound that has garnered interest in the fields of synthetic and medicinal chemistry. The unique structure of this compound, featuring a spiro-fused ring system, makes it a valuable building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves multiple steps, including nucleophilic substitution, hydrolysis, and silicon etherification reactions. One common approach starts with the preparation of key intermediates, such as (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol, followed by further O-alkylation and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and scalability. The use of cheap and easily available raw materials, mild experimental conditions, and simple operations are key factors in developing efficient production protocols. One-pot procedures that satisfy the requirements of green chemistry are particularly desirable .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to its tert-butyldimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and medicinal applications .

Properties

Molecular Formula

C15H29NO2Si

Molecular Weight

283.48 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C15H29NO2Si/c1-13(2,3)19(6,7)16-12(17)14(4,5)15(16)8-10-18-11-9-15/h8-11H2,1-7H3

InChI Key

WRHXONWGCQGOOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C12CCOCC2)[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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